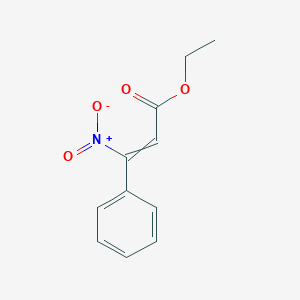
Ethyl 3-nitro-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-nitro-3-phenylprop-2-enoate is an organic compound with the molecular formula C11H11NO4. It is a nitro-substituted derivative of ethyl cinnamate and is known for its applications in various fields of scientific research. This compound is characterized by its slightly cinnamonic odor and its ability to undergo polymerization under the influence of light and heat .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-nitro-3-phenylprop-2-enoate can be synthesized through the nitration of ethyl cinnamate. The nitration process involves the introduction of a nitro group (-NO2) into the aromatic ring of ethyl cinnamate. This reaction typically requires a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale nitration reactors. The process is optimized to achieve high yields and purity of the product. The reaction mixture is carefully monitored, and the product is purified through techniques such as recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-nitro-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be reduced to form ethyl 3-amino-3-phenylprop-2-enoate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Ethyl 3-amino-3-phenylprop-2-enoate.
Reduction: Ethyl 3-amino-3-phenylprop-2-enoate.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 3-nitro-3-phenylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavors due to its cinnamonic odor.
Mechanism of Action
The mechanism of action of ethyl 3-nitro-3-phenylprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its reactivity and biological activity. For example, the compound can inhibit mitochondrial pyruvate transport by binding to specific sites on the mitochondrial membrane, thereby affecting cellular respiration and energy production .
Comparison with Similar Compounds
Ethyl 3-nitro-3-phenylprop-2-enoate can be compared with other similar compounds such as:
Ethyl cinnamate: Lacks the nitro group and has different reactivity and applications.
Ethyl 3-amino-3-phenylprop-2-enoate: The amino derivative with distinct chemical and biological properties.
Ethyl 3-phenylprop-2-enoate: Another derivative with different substituents and reactivity
The uniqueness of this compound lies in its nitro group, which imparts specific chemical reactivity and potential biological activities that are not observed in its analogs.
Properties
CAS No. |
52194-45-3 |
|---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
ethyl 3-nitro-3-phenylprop-2-enoate |
InChI |
InChI=1S/C11H11NO4/c1-2-16-11(13)8-10(12(14)15)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
AQYUKJJXFJAXIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















